molecular formula C18H19N3O2S B2588642 5-(benzylthio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899940-56-8

5-(benzylthio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2588642
CAS No.: 899940-56-8
M. Wt: 341.43
InChI Key: HSZBTBQCNVOFMD-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones are derivatives of pyridopyrimidines . They are of great interest due to their broad spectrum of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistamine properties .


Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .


Chemical Reactions Analysis

The possible substitution of SMe and OBu groups in pyridopyrimidinones was explored by using BnNH2 . It was demonstrated that prior oxidation of SMe group with m-chloroperbenzoic acid allowed for simpler introduction of the NHBn moiety .

Scientific Research Applications

Synthesis and Chemical Transformations

The synthesis of derivatives of pyrido[2,3-d]pyrimidine, including 5-(benzylthio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, often involves complex chemical processes that yield compounds with potential therapeutic applications. For example, the transformation of 1-benzyl-4-aminotetrahydropyridine-3-carboxylic acid methyl ester into antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones showcases a method to create compounds with favourable cerebral and peripheral effects (Furrer, Wágner, & Fehlhaber, 1994). Furthermore, the efficient synthesis of pyrimido[4,5-d]pyrimidine-2,4-(1H,3H,5H,8H)-dione derivatives through a three-component, one-pot, and efficient process highlights the compound's versatility in generating diverse derivatives with significant yields (Bazgir, Dabiri, Azimi, & Arvinnezhad, 2008).

Potential Pharmaceutical Applications

Although the focus is not on drug use and dosage, it's notable that the compound's derivatives have been explored for their potential pharmaceutical applications. For instance, the synthesis of novel analogues of MKC442, which include derivatives of this compound, has been investigated for their potent and selective activity against various strains of HIV-1, showcasing the compound's relevance in antiviral research (Loksha, Pedersen, Loddo, Sanna, Collu, Giliberti, & la Colla, 2014).

Antibacterial and Antimicrobial Studies

Research on derivatives of this compound has also extended into antibacterial and antimicrobial studies. For example, the synthesis and in vitro antibacterial evaluation of barbituric acid derivatives have provided insights into their effectiveness against various bacterial strains, underscoring the compound's potential in developing new antimicrobial agents (Shukla, Bishnoi, Devi, Kumar, Srivastava, Srivastava, & Fatma, 2019).

Future Directions

The future directions for research on pyridopyrimidines could involve further exploration of their biological activities and potential applications in medicine . The development of new synthesis methods and the study of their mechanisms of action could also be areas of interest .

Properties

IUPAC Name

5-benzylsulfanyl-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-4-13-10-19-16-14(17(22)21(3)18(23)20(16)2)15(13)24-11-12-8-6-5-7-9-12/h5-10H,4,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZBTBQCNVOFMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1SCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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